molecular formula C9H14N2O4S B3388295 4-(diethylsulfamoyl)-1H-pyrrole-2-carboxylic acid CAS No. 869472-69-5

4-(diethylsulfamoyl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B3388295
CAS No.: 869472-69-5
M. Wt: 246.29 g/mol
InChI Key: MSZLTQALLQOGMA-UHFFFAOYSA-N
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Description

4-(Diethylsulfamoyl)-1H-pyrrole-2-carboxylic acid is an organic compound characterized by a pyrrole ring substituted with a diethylsulfamoyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(diethylsulfamoyl)-1H-pyrrole-2-carboxylic acid typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Diethylsulfamoyl Group: The diethylsulfamoyl group can be introduced via a sulfonamide formation reaction. This involves reacting the pyrrole with diethylsulfamoyl chloride in the presence of a base such as triethylamine.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide under high pressure in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,3-diones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfide or thiol.

    Substitution: The compound can participate in electrophilic substitution reactions, particularly at the pyrrole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups (e.g., nitric acid) can be used under acidic conditions.

Major Products

    Oxidation: Pyrrole-2,3-diones.

    Reduction: Sulfides or thiols.

    Substitution: Halogenated or nitrated pyrrole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(diethylsulfamoyl)-1H-pyrrole-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural similarity to certain biological molecules makes it a useful probe in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 4-(diethylsulfamoyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylsulfamoyl group can form hydrogen bonds and electrostatic interactions, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Diethylsulfamoyl)benzoic acid: Similar in structure but with a benzene ring instead of a pyrrole ring.

    4-(Dimethylsulfamoyl)phenylboronic acid: Contains a boronic acid group and a dimethylsulfamoyl group.

    4-(Diethylsulfamoyl)aniline: Features an aniline group instead of a carboxylic acid group.

Uniqueness

4-(Diethylsulfamoyl)-1H-pyrrole-2-carboxylic acid is unique due to the presence of both a pyrrole ring and a carboxylic acid group, which confer distinct chemical reactivity and biological activity. This combination of functional groups is less common compared to similar compounds, making it a valuable molecule for research and industrial applications.

Properties

IUPAC Name

4-(diethylsulfamoyl)-1H-pyrrole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O4S/c1-3-11(4-2)16(14,15)7-5-8(9(12)13)10-6-7/h5-6,10H,3-4H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSZLTQALLQOGMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CNC(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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